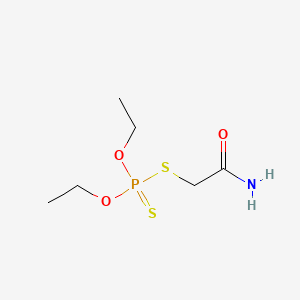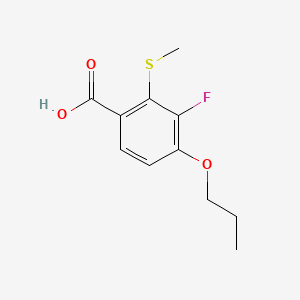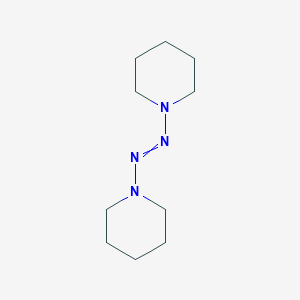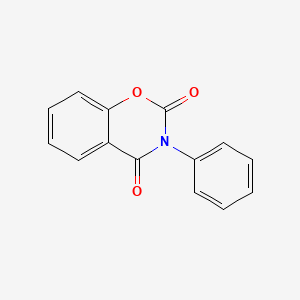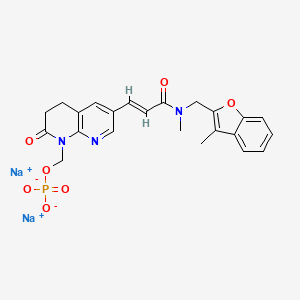
Afabicin disodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is a prodrug of afabicin desphosphono, which inhibits the enoyl-acyl carrier protein reductase (FabI) enzyme, a critical component in the fatty acid synthesis pathway of staphylococci . This compound is notable for its narrow-spectrum activity, targeting only staphylococci and preserving the intestinal microbiota .
准备方法
Synthetic Routes and Reaction Conditions
Afabicin disodium is synthesized through a series of chemical reactions starting from its precursor, afabicin desphosphono. The synthesis involves the phosphorylation of afabicin desphosphono to enhance its solubility and bioavailability . The reaction conditions typically involve the use of specific reagents and catalysts under controlled temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes several purification steps to remove impurities and ensure the final product meets pharmaceutical standards .
化学反应分析
Types of Reactions
Afabicin disodium undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions include various intermediates that are further processed to obtain the final active form of this compound. These intermediates are crucial for the compound’s bioactivity and therapeutic efficacy .
科学研究应用
Afabicin disodium has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of fatty acid synthesis in bacteria.
Biology: Employed in research to understand the mechanisms of bacterial resistance and the role of fatty acid synthesis in bacterial growth.
Medicine: Investigated for its potential to treat various staphylococcal infections, including acute bacterial skin and skin structure infections (ABSSSI) and bone and joint infections
作用机制
Afabicin disodium exerts its effects by inhibiting the FabI enzyme, which is essential for the fatty acid synthesis pathway in staphylococci. By targeting this enzyme, this compound disrupts the production of fatty acids, which are crucial for bacterial cell membrane synthesis and function. This inhibition leads to the death of the bacterial cells, effectively treating the infection .
相似化合物的比较
Afabicin disodium is unique compared to other antibiotics due to its specific targeting of the FabI enzyme in staphylococci. Similar compounds include:
Vancomycin: A glycopeptide antibiotic used to treat severe bacterial infections.
Linezolid: An oxazolidinone antibiotic effective against Gram-positive bacteria.
Daptomycin: A lipopeptide antibiotic used for complicated skin infections and bacteremia
This compound stands out due to its narrow-spectrum activity, which minimizes the impact on the intestinal microbiota and reduces the risk of developing antibiotic resistance .
属性
分子式 |
C23H22N3Na2O7P |
|---|---|
分子量 |
529.4 g/mol |
IUPAC 名称 |
disodium;[6-[(E)-3-[methyl-[(3-methyl-1-benzofuran-2-yl)methyl]amino]-3-oxoprop-1-enyl]-2-oxo-3,4-dihydro-1,8-naphthyridin-1-yl]methyl phosphate |
InChI |
InChI=1S/C23H24N3O7P.2Na/c1-15-18-5-3-4-6-19(18)33-20(15)13-25(2)21(27)9-7-16-11-17-8-10-22(28)26(23(17)24-12-16)14-32-34(29,30)31;;/h3-7,9,11-12H,8,10,13-14H2,1-2H3,(H2,29,30,31);;/q;2*+1/p-2/b9-7+;; |
InChI 键 |
ZAWLQRSRUJJWHT-OJYIHNBOSA-L |
手性 SMILES |
CC1=C(OC2=CC=CC=C12)CN(C)C(=O)/C=C/C3=CC4=C(N=C3)N(C(=O)CC4)COP(=O)([O-])[O-].[Na+].[Na+] |
规范 SMILES |
CC1=C(OC2=CC=CC=C12)CN(C)C(=O)C=CC3=CC4=C(N=C3)N(C(=O)CC4)COP(=O)([O-])[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(E)-2-phenylethenyl]-1,3-benzodioxole](/img/structure/B14753929.png)
![6-bromo-[1,3]dioxolo[4,5-f][1,3]benzothiazole](/img/structure/B14753935.png)
![2-[(2-Biotinylamidoethyl)dithiopropionylamino]-N-11-[4-benzoyl-1,3-bis-(D-manos-4-yloxy)-2-propylamino-3,6,9,12-tetraoxododecanyl]-N'-(2-hydroxylcarbonylethylamino)malonic Acid Diamide](/img/structure/B14753943.png)

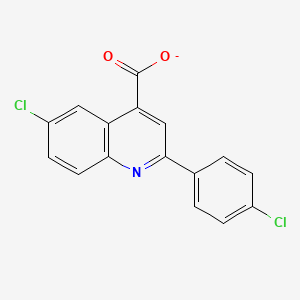
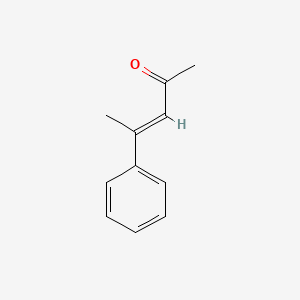
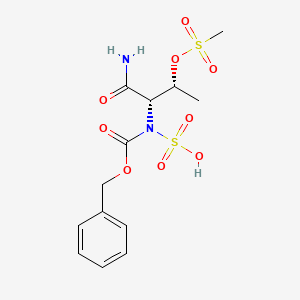
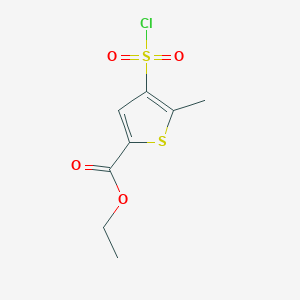
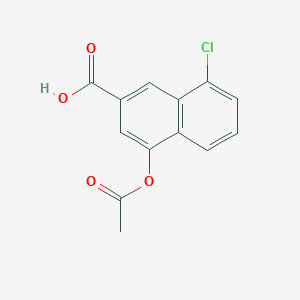
![1-[(2R,3S,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B14753975.png)
